molecular formula C6H10ClNO2 B13630670 N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride

N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride

Cat. No.: B13630670
M. Wt: 163.60 g/mol
InChI Key: BXNFGXFNXBFIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its unique structure, which includes a tetrahydrofuran ring, a carbamate group, and a methyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride typically involves the reaction of N-methylcarbamic chloride with tetrahydrofuran under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. Its versatility in various chemical reactions and applications sets it apart from similar compounds .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

N-methyl-N-(oxolan-3-yl)carbamoyl chloride

InChI

InChI=1S/C6H10ClNO2/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3

InChI Key

BXNFGXFNXBFIJH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C(=O)Cl

Origin of Product

United States

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